molecular formula C24H23N5O11S2 B220686 Methyl-attac-cephem CAS No. 118680-12-9

Methyl-attac-cephem

Cat. No.: B220686
CAS No.: 118680-12-9
M. Wt: 621.6 g/mol
InChI Key: KLYMJTRPLLECHE-XZISTLJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Methyl-attac-cephem undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can exhibit different biological activities.

Mechanism of Action

Methyl-attac-cephem exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis . The molecular targets include various PBPs, and the pathways involved are those related to cell wall biosynthesis .

Comparison with Similar Compounds

Uniqueness: Methyl-attac-cephem is unique due to its specific modifications at the C-7 and C-4 positions, which confer distinct pharmacological properties. These modifications can enhance its stability against β-lactamase enzymes and improve its antibacterial spectrum .

Properties

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(3,4-dihydroxybenzoyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O11S2/c1-24(2,22(37)38)40-28-14(11-8-42-23(25)26-11)17(32)27-15-18(33)29-16(20(34)35)10(7-41-19(15)29)6-39-21(36)9-3-4-12(30)13(31)5-9/h3-5,8,15,19,30-31H,6-7H2,1-2H3,(H2,25,26)(H,27,32)(H,34,35)(H,37,38)/b28-14+/t15-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYMJTRPLLECHE-XZISTLJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C4=CC(=C(C=C4)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)C4=CC(=C(C=C4)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118680-12-9
Record name 7-(2- (2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido)-3-(3,4-dihydroxybenzoyloxy)methyl-3-cephem-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118680129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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